Cas no 330793-46-9 ((4-(Phenethylcarbamoyl)phenyl)boronic acid)

(4-(Phenethylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (4-(Phenethylcarbamoyl)phenyl)boronic acid
- 4-(2-Phenylethylcarbamoyl)benzeneboronic acid
- 4-(Phenethylcarbamoyl)phenylboronic acid
- [4-(2-phenylethylcarbamoyl)phenyl]boronic acid
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- MDL: MFCD09027209
- インチ: InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)
- InChIKey: VTXXKSNJPIRHMK-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)B(O)O
計算された属性
- 精确分子量: 269.12200
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 6
じっけんとくせい
- ゆうかいてん: 195-198℃
- PSA: 69.56000
- LogP: 0.72980
(4-(Phenethylcarbamoyl)phenyl)boronic acid Security Information
(4-(Phenethylcarbamoyl)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-(Phenethylcarbamoyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P335345-10mg |
4-(Phenethylcarbamoyl)phenylboronic Acid |
330793-46-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB247819-25 g |
4-[(2-Phenylethyl)carbamoyl]benzeneboronic acid, 98%; . |
330793-46-9 | 98% | 25g |
€531.90 | 2023-04-27 | |
eNovation Chemicals LLC | D750289-25g |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 95% | 25g |
$310 | 2024-06-06 | |
Alichem | A019112809-25g |
(4-(Phenethylcarbamoyl)phenyl)boronic acid |
330793-46-9 | 98% | 25g |
$474.24 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908919-5g |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 95% | 5g |
2,428.20 | 2021-05-17 | |
Aaron | AR00C11K-5g |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 95% | 5g |
$65.00 | 2025-01-24 | |
Aaron | AR00C11K-250mg |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 95% | 250mg |
$12.00 | 2025-01-24 | |
A2B Chem LLC | AF60124-1g |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 98% | 1g |
$25.00 | 2024-04-20 | |
A2B Chem LLC | AF60124-25g |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 98% | 25g |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AF60124-250mg |
4-(Phenethylcarbamoyl)phenylboronic acid |
330793-46-9 | 98% | 250mg |
$10.00 | 2024-04-20 |
(4-(Phenethylcarbamoyl)phenyl)boronic acid 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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7. Back matter
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
(4-(Phenethylcarbamoyl)phenyl)boronic acidに関する追加情報
Introduction to (4-(Phenethylcarbamoyl)phenyl)boronic Acid
The compound (4-(Phenethylcarbamoyl)phenyl)boronic acid with CAS No 330793-46-9 is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic compounds and materials. This compound, often abbreviated as PEP boronic acid, is a derivative of phenylboronic acid with a phenethylcarbamoyl substituent at the para position of the phenyl ring. Its structure makes it highly versatile for various applications in drug discovery, material science, and chemical synthesis.
Recent advancements in chemical synthesis have highlighted the importance of (4-(Phenethylcarbamoyl)phenyl)boronic acid in constructing bioactive molecules and advanced materials. The compound's unique combination of a boronic acid group and a phenethylcarbamoyl substituent provides an excellent platform for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis.
One of the most notable applications of PEP boronic acid is in the development of novel pharmaceutical agents. Researchers have utilized this compound to synthesize bioactive molecules with potential anti-cancer, anti-inflammatory, and neuroprotective properties. For instance, studies published in 2023 demonstrate how PEP boronic acid can be employed to create small molecules that target specific proteins involved in cancer progression, offering promising leads for drug development.
In addition to its role in drug discovery, (4-(Phenethylcarbamoyl)phenyl)boronic acid has found applications in material science. Its ability to participate in cross-coupling reactions allows for the synthesis of advanced polymers and materials with tailored electronic properties. Recent research has explored its use in creating conjugated polymers for organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of PEP boronic acid involves a multi-step process that begins with the preparation of phenethylamine derivatives. The key steps include nucleophilic substitution, carbamoylation, and subsequent functionalization to introduce the boronic acid group. Optimization of these steps has been a focus of recent studies, with researchers developing more efficient and scalable methods to produce this compound on an industrial scale.
From an environmental standpoint, PEP boronic acid exhibits favorable properties that make it suitable for green chemistry practices. Its synthesis can be carried out under mild conditions with high atom economy, reducing waste and minimizing environmental impact. Furthermore, its applications often align with sustainable goals, such as developing eco-friendly materials and energy-efficient technologies.
In conclusion, (4-(Phenethylcarbamoyl)phenyl)boronic acid (CAS No 330793-46-9) is a versatile compound with significant potential across multiple disciplines. Its role in modern organic synthesis continues to expand as researchers uncover new applications and optimize its production processes. With ongoing advancements in chemical technology and materials science, this compound is poised to play an increasingly important role in shaping future innovations.
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